molecular formula C20H32O5 B044597 ent-PGE2 CAS No. 65085-69-0

ent-PGE2

Cat. No. B044597
CAS RN: 65085-69-0
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-OBUVHCMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ent-PGE2, and its analogs, involves sophisticated organic synthesis techniques. For example, a highly practical synthesis of natural PGE1 and its derivatives uses a 1,4-addition reaction of functionalized zinc-copper reagents to enones as a key step, showcasing the complexity and precision required in prostaglandin synthesis (Tsujiyama et al., 1990). This method highlights the intricacies of constructing the prostaglandin framework, which is relevant to the synthesis of ent-PGE2 as well.

Molecular Structure Analysis

The molecular structure of ent-PGE2 is characterized by its enantiomeric form relative to PGE2, which implies a mirror image of the molecular architecture. The total synthesis of ent-PGE2 and its characterization shed light on its structural specifics, revealing the enantiomeric nature that may influence its interaction with biological systems (Taber & Jiang, 2000).

Chemical Reactions and Properties

ent-PGE2 is produced in vivo through the nonenzymatic oxidation of arachidonic acid, which marks a significant departure from the enzyme-catalyzed formation of most prostaglandins. The preparation of ent-PGE2 for physiological activity assessment involves total synthesis, highlighting its unique chemical properties and the potential for specific biological interactions and functions (Taber & Jiang, 2000).

Scientific Research Applications

Hematopoiesis and Stem Cell Transplantation Prostaglandin E2 (PGE2) has been identified as a regulator of hematopoietic stem cell (HSC) numbers. The modulation of PGE2 can accelerate the recovery of the hematopoietic system following treatments like chemotherapy or irradiation. It's suggested that the ex-vivo expansion of HSCs prior to stem cell transplantation can improve reconstitution of hematopoiesis and immune function, making ent-PGE2 a potential clinical application in these areas (Lord, North, & Zon, 2007).

Vascular Relaxation PGE2 has been shown to induce vascular relaxation through the activation of endothelial nitric oxide synthase (eNOS). This process involves specific prostaglandin receptors and leads to vasorelaxation, suggesting a role for ent-PGE2 in managing vascular tone and blood pressure (Hristovska et al., 2007).

Neurological Development and Disorders Interactions between PGE2 and Wnt signaling pathways have implications in the development and organization of the brain. Research indicates that PGE2 can influence neuroectodermal stem cell migration, proliferation, and differentiation, suggesting a role in the development of the nervous system and potential implications in disorders like autism spectrum disorders (Wong et al., 2014).

Tendon Stem Cell Proliferation PGE2 exhibits biphasic effects on human tendon stem/progenitor cells (hTSCs). It appears that low concentrations of PGE2 can enhance hTSC proliferation and maintain stemness, whereas high concentrations induce non-tenocyte differentiation. This suggests a potential role for ent-PGE2 in tendon repair and maintenance (Zhang & Wang, 2014).

Cardiovascular Protection PGE2 has been reported to protect the heart from ischemia-reperfusion injury by enhancing the expression levels of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS). This indicates a potential therapeutic application of ent-PGE2 in reducing cardiac ischemia-reperfusion injury (Zhou et al., 2016).

Safety And Hazards

ent-PGE2 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research has shown that PGE2-MSC therapy significantly reduced the severity of LPS-induced acute lung injury (ALI) in mice by modulating macrophage polarization and cytokine production . Targeting EP receptors (such as EP2 and EP4) could represent a novel strategy for improving the efficacy of adoptive immunotherapy .

properties

IUPAC Name

(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-OBUVHCMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-PGE2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-PGE2
Reactant of Route 2
ent-PGE2
Reactant of Route 3
ent-PGE2
Reactant of Route 4
ent-PGE2
Reactant of Route 5
ent-PGE2
Reactant of Route 6
ent-PGE2

Citations

For This Compound
18
Citations
DF Taber, Q Jiang - Tetrahedron, 2000 - Elsevier
The enantiomeric prostaglandins, exemplified by ent-PGE 2 , are apparently produced in vivo by the nonenzymatic oxidation of arachidonic acid. To assess the physiological activity of …
Number of citations: 10 www.sciencedirect.com
WL Miller, MJ Sutton - Prostaglandins, 1976 - Elsevier
… lla-(15S)ent-PGE2 me ester. The dehydrogenase substrate specificity results of Table V show that the ent-PGEp compound [lla-(15S)-ent-PGE2 me ester] and ent-PGFps meesterswere …
Number of citations: 16 www.sciencedirect.com
HJ Rall, TJ Zuurmond, A Weidemann - International Journal of …, 1979 - europepmc.org
… It was found that PGF2alpha-1,15-lactone, 11alpha(15S)-17-phenyl-18,19,20-trinor-ent-PGE2 methyl ester and 17-phenyl-18,19,20-trinor-PGF2alpha exhibited definite luteolytic …
Number of citations: 3 europepmc.org
M Enesei, L Takács, E Tormási, A Tóthné Rácz, Z Róka… - Chemistry, 2020 - mdpi.com
Four enantiomeric forms of natural prostaglandins, ent-PGF 2α ((−)-1), ent-PGE 2 ((+)-2) ent-PGF 1α ((−)-3), and ent-PGE 1 ((+)-4) have been synthetized in gram scale by Corey …
Number of citations: 3 www.mdpi.com
W Pearson, MW Orth, NA Karrow… - Molecular nutrition & …, 2007 - Wiley Online Library
… Indomethacin completely inhibited IL-1-dependent PGE2 production. PGE2 was significantly lower in explants conditioned with SC (0.06 mg/mL) and NZGLM (0.18 mg/mL) than in …
Number of citations: 37 onlinelibrary.wiley.com
JA Dekkers, LM Akkermans… - American Journal of …, 1997 - journals.physiology.org
… In the guinea pig ileum, PGE2 evokes contractions in longitudinal muscle and relaxations in circular muscle, which are mediated by different PGE2 receptors (12, 22). The contractions …
Number of citations: 52 journals.physiology.org
NH Andersen, S Imamoto, DH Picker - Prostaglandins, 1977 - Elsevier
With the report given herein all diastereomers of PGF 2 , PGE 2 , and PGD 2 which bear the naturally recognized 15-S hydroxylated center, whether in the natural or ent -prostanoic acid …
Number of citations: 32 www.sciencedirect.com
J Kishino, O Ohara, K Nomura, RM Kramer… - Journal of Biological …, 1994 - ASBMB
… Interestingly, this time-dependent PGE2 accumulation induced by PLAz-I occurred after a lag time of about 10 h, which is in contrast to that observed in mouse osteoblastic cells as …
Number of citations: 97 www.jbc.org
JF Burka, MH Saad - British journal of pharmacology, 1984 - Wiley Online Library
1 Isoprenaline, vasoactive intestinal peptide (VIP), prostaglandin E 2 (PGE 2 ) and forskolin caused a dose‐dependent relaxation of normal and ovalbumin‐sensitized guinea‐pig …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
I Alam, K Ohuchi, L Levine - Analytical Biochemistry, 1979 - Elsevier
A method is described for measurement of the cyclooxygenase products, thromboxane,prostacyclin, and prostaglandins (PG), and several prostaglandin metabolites. The procedure …
Number of citations: 127 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.